5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Overview
Description
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzylsulfanyl, ethoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with thiourea to form an intermediate, which is then cyclized with 2-bromoacetophenone to yield the thiazolopyrimidine core. Subsequent functionalization with benzyl chloride and methyl iodide under basic conditions introduces the benzylsulfanyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, methyl iodide, under basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of novel materials, such as organic semiconductors and photocatalysts.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolopyrimidine core allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells. The benzylsulfanyl and ethoxyphenyl groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Compounds with similar core structures but different substituents.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups attached to different core structures.
Ethoxyphenyl derivatives: Compounds with ethoxyphenyl groups attached to various core structures.
Uniqueness
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both benzylsulfanyl and ethoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other thiazolopyrimidine derivatives.
Properties
IUPAC Name |
5-benzylsulfanyl-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-3-26-16-11-9-15(10-12-16)24-18-17(29-21(24)27)19(25)23(2)20(22-18)28-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXXVIFUVWKRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4)C)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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